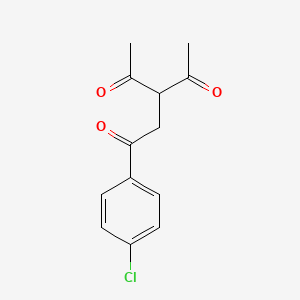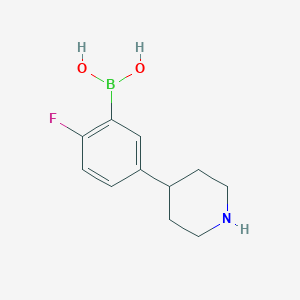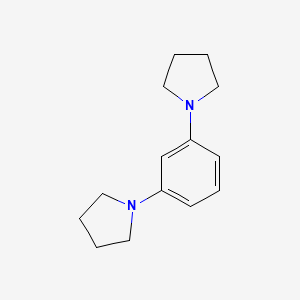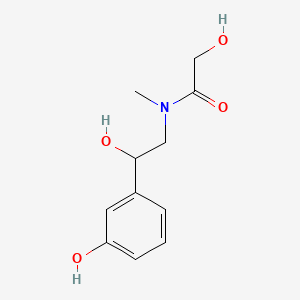
(R)-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a phenol derivative with an appropriate reagent to introduce the hydroxy group at the desired position.
Alkylation: The intermediate is then subjected to alkylation to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated intermediate with methylamine to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Substitution: The hydroxy groups in the compound can undergo nucleophilic substitution reactions with various halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, base catalysts, solvents like acetone or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
科学研究应用
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulate Enzyme Activity: It may inhibit or activate certain enzymes, affecting metabolic pathways.
Influence Gene Expression: The compound can alter the expression of genes involved in inflammation, oxidative stress, and other cellular processes.
相似化合物的比较
Similar Compounds
Phenylephrine: A compound with a similar structure but different functional groups, used as a decongestant.
Epinephrine: Another structurally related compound, known for its role in the fight-or-flight response.
Uniqueness
®-2-Hydroxy-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide stands out due to its unique combination of hydroxy and acetamide groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
2-hydroxy-N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C11H15NO4/c1-12(11(16)7-13)6-10(15)8-3-2-4-9(14)5-8/h2-5,10,13-15H,6-7H2,1H3 |
InChI 键 |
SWKGGYVDSFEDGZ-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


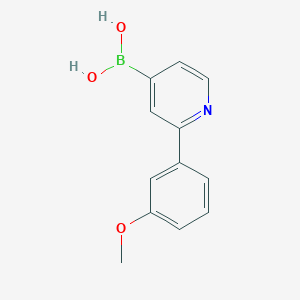
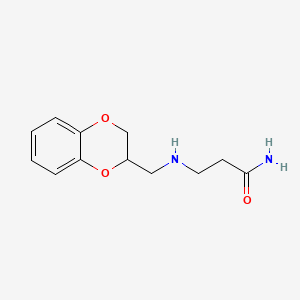
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
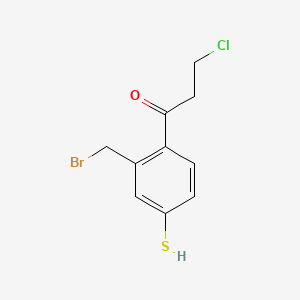

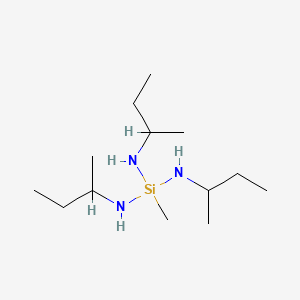


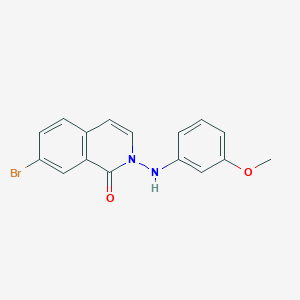
![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)
